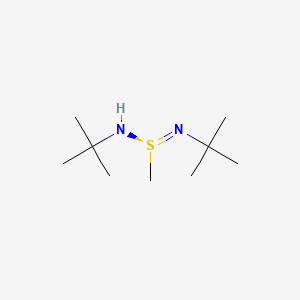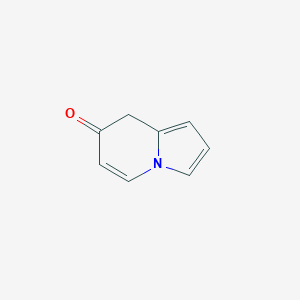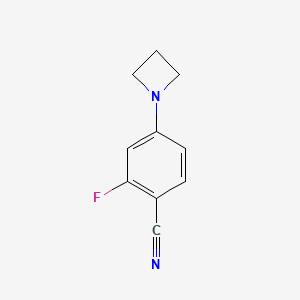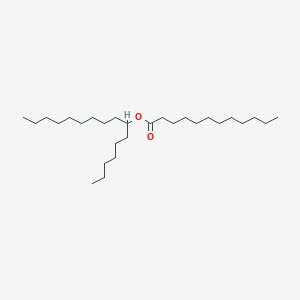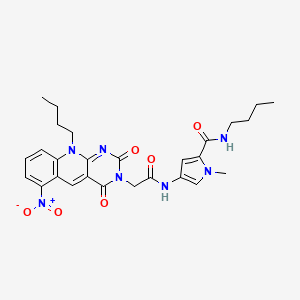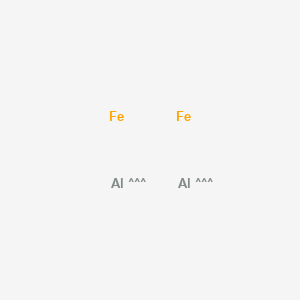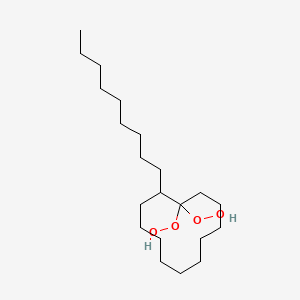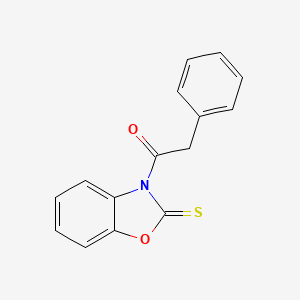
2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one: is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one: can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfanylidene moiety and benzoxazole ring can play crucial roles in binding to these targets and influencing their function.
Comparación Con Compuestos Similares
2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one: can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Lacks the sulfanylidene moiety, which may result in different biological activities.
2-Methylbenzoxazole: Contains a methyl group instead of a phenyl group, affecting its chemical reactivity and applications.
2-Aminobenzoxazole: Features an amino group, which can lead to different interactions with biological targets.
The uniqueness of This compound
Propiedades
Número CAS |
312313-33-0 |
|---|---|
Fórmula molecular |
C15H11NO2S |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
2-phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3-yl)ethanone |
InChI |
InChI=1S/C15H11NO2S/c17-14(10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)18-15(16)19/h1-9H,10H2 |
Clave InChI |
DRXWFEJOHOQSCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3OC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



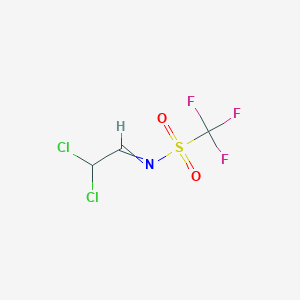
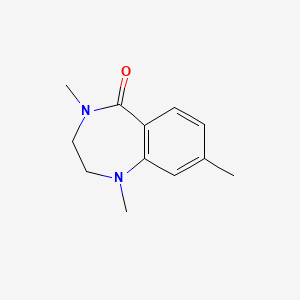

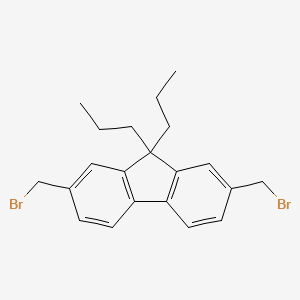
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
